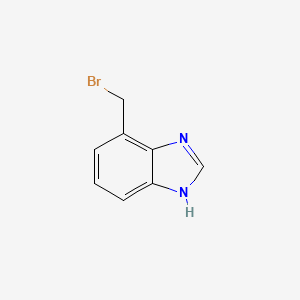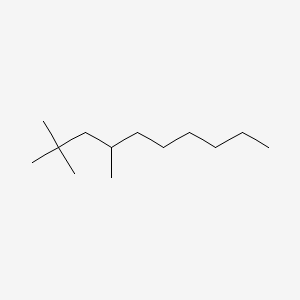
2,2,4-Trimethyldecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-Trimethyldecane is an organic compound with the molecular formula C13H28. It is a branched alkane, specifically a trimethyl-substituted decane. This compound is part of the larger family of hydrocarbons and is known for its stability and relatively low reactivity compared to other organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyldecane can be achieved through various methods. One common approach involves the alkylation of decane with methyl groups. This can be done using Friedel-Crafts alkylation, where decane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic cracking and subsequent alkylation processes. The catalytic cracking of larger hydrocarbons produces smaller fragments, which can then be selectively alkylated to form the desired trimethyl-substituted product.
化学反応の分析
Types of Reactions
2,2,4-Trimethyldecane, like other alkanes, primarily undergoes substitution reactions. Due to its saturated nature, it is less prone to oxidation and reduction reactions under standard conditions.
Common Reagents and Conditions
Halogenation: this compound can react with halogens such as chlorine or bromine in the presence of ultraviolet light to form halogenated derivatives.
Combustion: When burned in the presence of oxygen, this compound undergoes complete combustion to produce carbon dioxide and water.
Major Products Formed
Halogenated Derivatives: Depending on the halogen used, products such as 2-chloro-2,2,4-trimethyldecane or 2-bromo-2,2,4-trimethyldecane can be formed.
Combustion Products: The primary products of combustion are carbon dioxide and water.
科学的研究の応用
2,2,4-Trimethyldecane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography due to its well-defined retention time.
Biology: It serves as a model compound for studying the metabolism of branched alkanes in microorganisms.
Industry: It is used as a solvent and in the formulation of specialty chemicals.
作用機序
The mechanism of action of 2,2,4-Trimethyldecane is primarily physical rather than chemical. As a non-polar solvent, it can dissolve other non-polar substances, facilitating various chemical reactions and processes. Its molecular structure allows it to interact with other hydrocarbons and organic compounds through van der Waals forces.
類似化合物との比較
Similar Compounds
- 2,2,3-Trimethyldecane
- 2,4,6-Trimethyldecane
- 2,3,4-Trimethyldecane
Comparison
2,2,4-Trimethyldecane is unique due to the specific positioning of its methyl groups, which affects its physical properties such as boiling point and solubility. Compared to its isomers, it may exhibit different reactivity patterns and interactions with other compounds.
特性
CAS番号 |
62237-98-3 |
|---|---|
分子式 |
C13H28 |
分子量 |
184.36 g/mol |
IUPAC名 |
2,2,4-trimethyldecane |
InChI |
InChI=1S/C13H28/c1-6-7-8-9-10-12(2)11-13(3,4)5/h12H,6-11H2,1-5H3 |
InChIキー |
ZWJKFSZYIOCMGF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C)CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



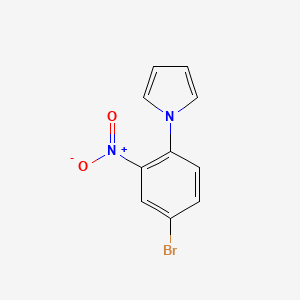
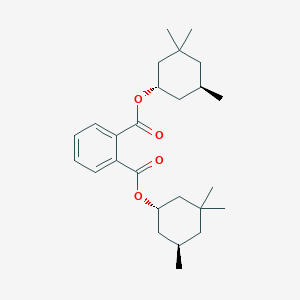
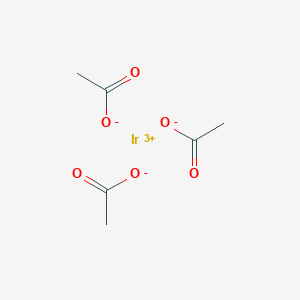


![N-[2-(benzyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-(3,5-difluorophenyl)acetamide](/img/structure/B13938125.png)
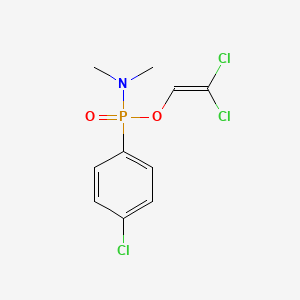

![3,5-Dibromo-2-[(4-chloro-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13938151.png)
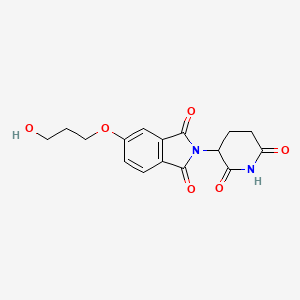
![7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol](/img/structure/B13938161.png)

